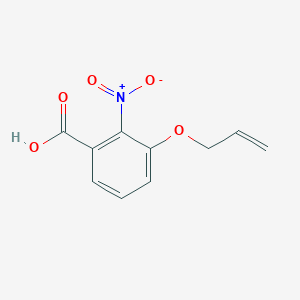

3-(Allyloxy)-2-nitrobenzoic acid

Description

Contextualization within Nitrated Aromatic Carboxylic Acids Research

Nitrated aromatic carboxylic acids are a well-established class of organic compounds that serve critical roles in chemical synthesis. The presence of both a carboxylic acid and a nitro group—both of which are electron-withdrawing—on an aromatic ring significantly influences the molecule's reactivity and properties. The nitro group is one of the most versatile functional groups in organic synthesis, readily convertible to other functionalities such as amines, which are precursors to a vast array of dyes and pharmaceuticals. wikipedia.orgwikipedia.org

The position of the nitro group relative to the carboxylic acid is crucial. For instance, 3-nitrobenzoic acid is approximately ten times more acidic than benzoic acid due to the stabilizing effect of the electron-withdrawing nitro group on the carboxylate conjugate base. wikipedia.org Research into nitrated aromatic carboxylic acids often focuses on their synthesis, typically via the nitration of a corresponding benzoic acid derivative, and their application as building blocks. wikipedia.orgwikipedia.org The presence of these groups deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming groups to the meta-position relative to both existing substituents. wikipedia.org The compound 3-(Allyloxy)-2-nitrobenzoic acid fits within this research area as a multifunctional molecule where the interplay between the nitro, carboxylic acid, and a synthetically versatile allyloxy group can be explored.

Significance of Allyloxy Moieties in Synthetic Design

The allyl group, and by extension the allyloxy moiety (–O–CH₂–CH=CH₂), is a cornerstone of modern synthetic design, primarily utilized for its unique reactivity and its role as a protecting group. organic-chemistry.org An allyloxy group can be introduced to protect a hydroxyl functional group under a wide range of reaction conditions due to its relative stability in both acidic and basic media.

The true synthetic utility of the allyloxy group lies in the reactivity of its terminal double bond, which allows for selective removal (deprotection) or transformation under specific, often mild, conditions that leave other functional groups intact. This is a key principle in orthogonal protection strategies in complex molecule synthesis. Deprotection can be achieved through several methods, including:

Isomerization: Treatment with a base can isomerize the allyl ether to a more labile enol ether, which is then easily cleaved by mild acid. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to activate the double bond, enabling deprotection through various mechanisms. organic-chemistry.org

Oxidative Cleavage: The double bond can be hydroxylated and then cleaved, a two-step process that effectively removes the allyl group. organic-chemistry.org

Beyond its role as a protecting group, the allyloxy substituent is a key reactant in wikipedia.orgwikipedia.org-sigmatropic rearrangements, most notably the Claisen rearrangement. organic-chemistry.orgwikipedia.orgyoutube.com The thermal or Lewis acid-catalyzed rearrangement of an aryl allyl ether leads to the formation of a new carbon-carbon bond, producing an ortho-allyl phenol (B47542). organic-chemistry.orgyoutube.com This reaction is a powerful tool for carbon chain extension and functionalization of aromatic rings. organic-chemistry.org Therefore, the allyloxy group in this compound is not merely a static substituent but a dynamic functional handle for further synthetic transformations.

Current Research Landscape Pertaining to Benzoic Acid Derivatives

Benzoic acid and its derivatives remain a focal point of intensive research, driven by their broad spectrum of applications. Current investigations span from fundamental synthetic methodology to applied materials science and medicinal chemistry. A significant area of research is the exploration of the biological activities of novel benzoic acid derivatives. Many studies focus on designing and synthesizing derivatives with potential as anticancer agents, leveraging the benzoic acid scaffold to create molecules that can interact with various biological targets.

Another prominent research direction is the development of multitarget-directed ligands for complex diseases like Alzheimer's. Scientists are incorporating the benzoic acid motif into larger structures designed to inhibit multiple enzymes or receptors involved in the disease pathway. Furthermore, there is a growing emphasis on sustainable chemistry, with researchers exploring methods to produce valuable benzoic acid derivatives from renewable resources like lignin, a complex polymer found in wood. google.com This "valorization" of biomass aims to create greener pathways to important chemical feedstocks. The study of this compound contributes to this landscape by providing a new, functionalized building block whose properties and potential applications can be explored.

Scope and Objectives of Academic Inquiry for this compound

While specific research literature on this compound is not abundant, the scope of academic inquiry can be inferred from its structure and by analogy to related compounds, such as 2-allyloxy-5-nitrobenzoic acid. nih.gov The primary objectives of studying this molecule would likely encompass its synthesis, detailed structural characterization, and the exploration of its reactivity.

Key Research Objectives:

Synthesis and Optimization: Developing an efficient and high-yield synthesis route for this compound, likely starting from a commercially available substituted phenol or benzoic acid.

Structural Analysis: A central objective would be the detailed characterization of its molecular structure, likely using X-ray crystallography. Such studies, as seen with the related 2-allyloxy-5-nitrobenzoic acid, provide precise data on bond lengths, bond angles, and the planarity of the molecule. nih.gov This information is crucial for understanding the steric and electronic effects of the adjacent ortho substituents.

Investigation of the Ortho Effect: The molecule is an ideal candidate for studying the "ortho effect," where the proximity of the allyloxy and nitro groups to the carboxylic acid function is expected to significantly impact its acidity and reactivity. wikipedia.orgvedantu.comlibretexts.org Steric hindrance from the two ortho groups can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, disrupting resonance and typically increasing the acid's strength. wikipedia.orgvedantu.com

Reaction Mechanism Studies: The compound serves as an excellent substrate for mechanistic studies. A primary focus would be its behavior in the Claisen rearrangement. organic-chemistry.orgwikipedia.org Investigating the thermal or catalyzed rearrangement would provide insights into how the electron-withdrawing nitro group influences the reaction kinetics and regioselectivity of the allyl group migration.

Synthetic Intermediate Potential: A further objective is to evaluate its utility as a synthetic intermediate. The three distinct functional groups (carboxylic acid, nitro, and allyloxy) can be selectively modified. For example, the nitro group can be reduced to an amine, the carboxylic acid can be converted to an ester or amide, and the allyl group can be rearranged or cleaved, opening pathways to a diverse range of complex molecular targets.

Data Tables

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Benzoic Acid (Reference) |

| Molar Mass | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol | 122.12 g/mol |

| Melting Point | 147.5 °C | 139-141 °C | 240 °C | 122.4 °C |

| pKa | 2.16 | 3.47 | 3.44 | 4.20 |

| Data sourced from references wikipedia.orgwikipedia.orgnist.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-prop-2-enoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-6-16-8-5-3-4-7(10(12)13)9(8)11(14)15/h2-5H,1,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLCZBDSUMXJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Allyloxy 2 Nitrobenzoic Acid

Precursor-Based Synthetic Strategies

The synthesis of 3-(Allyloxy)-2-nitrobenzoic acid is fundamentally built upon the availability of suitable starting materials. The most direct and commonly explored route involves the modification of a pre-existing 3-hydroxy-2-nitrobenzoic acid molecule.

Alkylation of 3-Hydroxy-2-nitrobenzoic Acid with Allyl Donors

The primary method for synthesizing this compound is through the Williamson ether synthesis. This involves the alkylation of the phenolic hydroxyl group of 3-hydroxy-2-nitrobenzoic acid with an allyl-containing electrophile, known as an allyl donor. The most common allyl donor for this type of reaction is allyl bromide. wikipedia.org

The general procedure follows a well-established protocol for the allylation of phenolic compounds. A similar synthesis, the preparation of 2-allyloxy-5-nitrobenzoic acid from 5-nitrosalicylic acid, illustrates the typical reaction conditions. nih.gov The process involves reacting the hydroxybenzoic acid precursor with an allyl donor in the presence of a base and a suitable solvent. The base, commonly a carbonate like potassium carbonate, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the allyl donor in a nucleophilic substitution reaction (SN2), displacing the leaving group (e.g., bromide) and forming the desired aryl allyl ether. wikipedia.org The reaction is typically stirred and refluxed for several hours to ensure completion. nih.gov

Key steps in the alkylation process:

Deprotonation of the phenolic hydroxyl group by a base.

Nucleophilic attack of the resulting phenoxide on the allyl donor.

Formation of the ether linkage and a salt byproduct.

Conversions from Related Nitrobenzoic Acid Scaffolds

One potential strategy involves the selective oxidation of a methyl group. For instance, methods exist for the preparation of 3-methyl-2-nitrobenzoic acid by the controlled air oxidation of 1,3-dimethyl-2-nitrobenzene (B148808) using a metal catalyst. google.com A subsequent functional group transformation would be required to introduce the allyloxy group, which could involve hydroxylation of the aromatic ring followed by allylation.

Another approach could be the nitration of an appropriate allyloxybenzoic acid precursor. The introduction of a carboxyl group onto an aromatic ring can be more challenging than introducing an acetyl group, which can then be oxidized. researchgate.net For example, a synthetic route could involve the allylation of 3-hydroxybenzoic acid, followed by a regioselective nitration to introduce the nitro group at the C2 position. The success of this approach would depend heavily on controlling the regioselectivity of the nitration step, as the directing effects of the existing substituents (carboxyl and allyloxy groups) would influence the position of the incoming nitro group. rsc.org

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key factors include the choice of solvent and the use of catalytic systems.

Solvent Effects on Allylation Reaction Kinetics

The solvent plays a crucial role in the allylation reaction, influencing the solubility of reactants, the reaction rate, and sometimes the selectivity. The alkylation of phenoxide ions is known to be strongly affected by the solvent. researchgate.net

Studies on the allylation of phenols have screened a variety of solvents to determine the optimal medium. In palladium-catalyzed allylic etherification, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, 1,4-dioxane, dichloromethane (B109758) (DCM), dichloroethane (DCE), and tetrahydrofuran (B95107) (THF) have been tested. frontiersin.orgnih.gov In one specific study, acetonitrile (B52724) (MeCN) was identified as the optimal solvent, leading to the highest product yield. frontiersin.orgnih.gov

Furthermore, the use of renewable and environmentally friendly solvents is a growing area of interest. Research has shown that protic solvents like ethanol (B145695) can be used effectively for the selective allylation of phenols, even in the presence of water, without significant side reactions. rsc.org This demonstrates the potential for developing greener synthetic protocols.

Table 1: Effect of Different Solvents on the Yield of a Palladium-Catalyzed Allylic Aryl Ether Synthesis

| Entry | Solvent | Yield (%) |

| 1 | DMF | Lower |

| 2 | DMSO | Lower |

| 3 | Toluene | Lower |

| 4 | Dioxane | Lower |

| 5 | DCM | Lower |

| 6 | DCE | Lower |

| 7 | THF | Lower |

| 8 | MeCN | Optimal |

This table is a generalized representation based on findings from palladium-catalyzed allylation reactions of phenols. frontiersin.orgnih.gov "Lower" indicates a reduced yield compared to the optimal solvent.

Catalytic Systems in the Synthesis of Aryl Allyl Ethers

Catalytic methods offer a pathway to milder reaction conditions, improved efficiency, and potentially lower costs compared to stoichiometric reagents. For the synthesis of aryl allyl ethers, including this compound, various catalytic systems have been developed.

Palladium-based catalysts are widely used for allylic etherification. frontiersin.orgnih.gov These reactions, often of the Tsuji-Trost type, typically proceed through a π-allyl palladium intermediate. universiteitleiden.nl Catalysts like PdCl₂(dppf) have been shown to be effective in promoting the conversion of phenols to allylic aryl ethers under mild conditions. frontiersin.orgnih.gov The choice of ligand is also critical; for example, bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands have enabled the efficient coupling of aryl halides with alcohols. organic-chemistry.org

Copper-catalyzed systems, often used in Ullmann-type couplings, provide another avenue for aryl ether synthesis. organic-chemistry.org Ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can improve the coupling of aryl halides with various alcohols under relatively mild conditions. organic-chemistry.org

More advanced catalytic systems aim to use weaker, less hazardous alkylating agents than traditional allyl halides. A catalytic Williamson ether synthesis (CWES) has been developed that allows the use of alcohols as alkylating agents at high temperatures (above 300 °C), achieving high selectivity. acs.org While these conditions might be too harsh for a substituted benzoic acid, they illustrate the ongoing development of more sustainable ether synthesis methods. Bimetallic nanocomposites, such as those containing silver and palladium, have also been explored for their catalytic activity in etherification reactions. researchgate.net

Emerging Synthetic Approaches to Substituted Benzoic Acid Derivatives

The field of organic synthesis is continually evolving, with a constant drive towards the development of more efficient, sustainable, and versatile methods for the preparation of valuable chemical compounds. Substituted benzoic acids are a cornerstone of modern chemistry, serving as key building blocks in pharmaceuticals, agrochemicals, and materials science. Consequently, significant research effort is dedicated to innovating their synthesis.

One area of intense focus is the use of transition metal-catalyzed reactions, which offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl or other substituents onto the benzoic acid ring system. nih.gov These methods are prized for their functional group tolerance and high efficiency.

Another emerging trend is the development of more environmentally benign oxidation methods. Traditional approaches often rely on stoichiometric and sometimes harsh oxidizing agents like potassium permanganate (B83412) or chromic acid. Modern methodologies are shifting towards catalytic systems that utilize molecular oxygen or hydrogen peroxide as the ultimate oxidant. google.comchemicalbook.com These "green" oxidation protocols often involve transition metal catalysts, such as cobalt or manganese salts, and can proceed under milder conditions with reduced waste generation. google.comchemicalbook.com

Furthermore, the direct C-H activation and functionalization of benzoic acid derivatives represent a frontier in synthetic chemistry. These strategies aim to bypass the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, by directly converting a C-H bond on the aromatic ring into a new functional group. While still a developing field, C-H activation holds immense promise for streamlining the synthesis of complex substituted benzoic acids.

Continuous flow chemistry is also gaining traction as a powerful enabling technology for the synthesis of benzoic acid derivatives. google.com By conducting reactions in microreactors, it is possible to achieve enhanced control over reaction parameters, improve safety, and facilitate scale-up. This approach has been successfully applied to various transformations relevant to the synthesis of substituted benzoic acids, including nitration and oxidation reactions.

The table below summarizes some of these emerging synthetic approaches, highlighting their key features and advantages over traditional methods.

| Methodology | Key Features | Advantages |

| Palladium-Catalyzed Cross-Coupling | Use of palladium catalysts (e.g., Pd(PPh₃)₄) to form new C-C bonds. nih.gov | High efficiency, broad substrate scope, good functional group tolerance. nih.gov |

| Catalytic Oxidation | Employs transition metal catalysts with green oxidants like O₂ or H₂O₂. google.comchemicalbook.com | Environmentally friendly, reduced waste, milder reaction conditions. google.comchemicalbook.com |

| C-H Activation/Functionalization | Direct conversion of C-H bonds to other functional groups. | Atom-economical, reduces the number of synthetic steps. |

| Continuous Flow Chemistry | Reactions are performed in continuous-flow microreactors. google.com | Enhanced safety, better process control, ease of scalability. google.com |

Chemical Reactivity and Transformational Pathways of 3 Allyloxy 2 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification Reactions and Mechanisms

The conversion of 3-(allyloxy)-2-nitrobenzoic acid to its corresponding esters is a fundamental reaction that proceeds readily under acidic conditions. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comtruman.edu This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.comtruman.edu

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.commasterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com Density Functional Theory (DFT) calculations have supported the formation of a highly active acylium ion as a key intermediate in the esterification of certain substituted benzoic acids. rsc.org

A variety of alcohols can be used in the esterification of nitrobenzoic acids, leading to a diverse range of ester products. iajpr.comgoogle.comgoogle.com For instance, the reaction with methanol (B129727) in the presence of sulfuric acid yields methyl 3-(allyloxy)-2-nitrobenzoate. truman.edu Similarly, other alcohols like glycerol (B35011) can be employed to produce the corresponding mono-esters. google.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product |

| This compound | Methanol, H₂SO₄ | Methyl 3-(allyloxy)-2-nitrobenzoate |

| 3-Nitrobenzoic acid | Methanol, H₂SO₄ | Methyl 3-nitrobenzoate truman.edu |

| p-Nitrobenzoic acid | Glycerol, Acid catalyst | Glycerol mono-para-nitrobenzoate google.com |

| Carboxylic Acid | Alcohol, Acid catalyst | Ester, Water masterorganicchemistry.com |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound can also be converted into amides through reaction with amines. Direct reaction of a carboxylic acid with an amine is generally not practical without strong heating or activation. libretexts.org Therefore, the synthesis of amides from carboxylic acids typically requires the use of coupling reagents or the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride. libretexts.orgyoutube.com

A variety of coupling reagents are available to facilitate amide bond formation. nih.govp3bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts like PyBOP and HBTU. nih.govp3bio.com The use of a hypervalent iodine(III) reagent, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), in the presence of a phosphine (B1218219) has also been shown to be effective for peptide coupling. nih.gov

The general mechanism for amide formation using coupling reagents involves the activation of the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the amide and a byproduct derived from the coupling reagent.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, although it typically requires specific conditions. Aromatic carboxylic acids are generally resistant to decarboxylation unless there is a strong electron-withdrawing group at the ortho or para position. The nitro group at the ortho position of this compound can facilitate this reaction.

Various methods have been developed for the decarboxylation of aromatic carboxylic acids. organic-chemistry.org For instance, the use of a copper catalyst in the presence of an oxidant can promote the decarboxylation of phenylacetic acids. organic-chemistry.org Another method involves the use of silver carbonate (Ag₂CO₃) and acetic acid in dimethyl sulfoxide (B87167) (DMSO), which has been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org

Transformations of the Nitro Group

The nitro group is a key functional group that can undergo several important transformations, most notably reduction to an amino group and participation in intramolecular cyclization reactions.

Reduction to Amino Functional Groups

The reduction of the nitro group in this compound to an amino group yields 3-(allyloxy)-2-aminobenzoic acid, a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules. nih.govwikipedia.org A wide range of reducing agents can accomplish this transformation. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation using metals like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method for reducing both aromatic and aliphatic nitro groups to amines. wikipedia.orgcommonorganicchemistry.com Another widely used method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) also provides a mild method for this reduction. commonorganicchemistry.com For substrates where hydrogenation or acidic conditions are not suitable, sodium sulfide (B99878) (Na₂S) can be an effective alternative. commonorganicchemistry.com

The choice of reducing agent can be crucial for achieving chemoselectivity, especially in molecules with multiple reducible functional groups. For example, zinc under acidic conditions can provide a mild reduction of the nitro group in the presence of other reducible groups. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Description |

| H₂/Pd/C | Catalytic hydrogenation, often the method of choice. commonorganicchemistry.com |

| H₂/Raney Nickel | Effective for nitro group reduction, useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Mild method for reducing nitro groups. commonorganicchemistry.com |

| Zn/Acid | Mild method for reducing nitro groups. commonorganicchemistry.com |

| SnCl₂ | Mild method for reducing nitro groups. commonorganicchemistry.com |

| Na₂S | Useful alternative when hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com |

Intramolecular Cyclization Reactions Involving the Nitro Group

The presence of the allyl ether and the nitro group in close proximity on the aromatic ring of this compound creates the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. These reactions often proceed through a reductive cyclization pathway where the nitro group is first reduced to a nitroso or amino group, which then reacts with the adjacent allyl group.

For example, the reduction of a nitro group to a nitroso intermediate can be followed by an intramolecular reaction. rsc.org While specific examples for this compound are not detailed in the provided search results, analogous intramolecular cyclizations are known. For instance, o-alkynylbenzamides can undergo enantioselective intramolecular tandem cyclization to form spiro-isoindolinone-indoles. rsc.org Similarly, biodihydroxylated benzoic acid derivatives have been used in intramolecular Diels-Alder cyclizations to construct bridged bicyclic scaffolds. researchgate.net These examples highlight the potential for the functional groups in this compound to participate in intramolecular ring-forming reactions under appropriate conditions.

Reactivity of the Allyloxy Moiety

The allyloxy group in this compound presents a versatile site for chemical transformations. The reactivity is centered around the terminal alkene and the ether linkage, allowing for a variety of modifications.

The carbon-carbon double bond of the allyl group is electron-rich due to the presence of pi (π) electrons, making it susceptible to attack by electrophiles. libretexts.orgyoutube.com In electrophilic addition reactions, the π bond acts as a nucleophile, attacking an electrophilic species. openstax.orglibretexts.org This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. openstax.orglibretexts.org

The general mechanism begins with the electrophile (E+) being attacked by the electrons of the π bond, forming a new sigma (σ) bond and a carbocation intermediate. openstax.orglibretexts.org Subsequently, a nucleophile (Nu-) attacks the electrophilic carbocation to yield the final addition product. libretexts.orglibretexts.org Common electrophilic additions to alkenes include reactions with hydrogen halides (HBr, HCl), water in the presence of a strong acid catalyst, and halogens like bromine. youtube.comopenstax.org In the case of unsymmetrical reagents like HBr, the addition to the allyl group would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. youtube.comlibretexts.org

While less common for simple alkenes, nucleophilic additions can occur if the double bond is sufficiently activated by strong electron-withdrawing groups, which is not the primary characteristic of the allyl group in this context.

The this compound, being an allyl aryl ether, is primed for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org This reaction is a thermally induced, intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangement. mychemblog.comorganic-chemistry.org The process is concerted, proceeding through a cyclic, six-membered transition state. libretexts.org

Upon heating, typically to temperatures above 100-200 °C, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring. libretexts.orgwikipedia.org This initially forms a non-aromatic cyclohexadienone intermediate, which then tautomerizes to restore the aromaticity of the ring, yielding an ortho-allyl phenol (B47542). libretexts.orgorganic-chemistry.org

In the specific case of this compound, both ortho positions (C2 and C4) are already substituted (with nitro and carboxylic acid groups, respectively). When the ortho positions are blocked, the allyl group, after migrating to the ortho position, can undergo a subsequent Cope rearrangement to the para-position (C6), followed by tautomerization to yield the para-substituted phenol. mychemblog.comorganic-chemistry.org The reaction is driven by the formation of a stable carbonyl group in the intermediate and the subsequent rearomatization. wikipedia.org Lewis acids can also be used to catalyze the reaction, sometimes allowing for lower reaction temperatures. nih.gov

Table 1: General Conditions for Aromatic Claisen Rearrangement

| Reaction Type | Catalyst/Conditions | Temperature | Outcome |

|---|---|---|---|

| Thermal Rearrangement | Toluene (solvent) | 190 °C | wikipedia.orgwikipedia.org-sigmatropic rearrangement to form o-allylphenol. mychemblog.com |

| Lewis Acid Catalyzed | Co(OTf)₂, Ni(OTf)₂ | 30-50 °C | Can accelerate the reaction and influence regioselectivity. nih.gov |

The allyl group is widely used as a protecting group for hydroxyls due to its stability under many acidic and basic conditions, which allows for orthogonal chemical strategies. organic-chemistry.org This means the allyl group can be selectively removed without affecting other protecting groups sensitive to different conditions.

A common and mild method for deprotection involves transition metal catalysis, particularly with palladium (Pd) complexes. organic-chemistry.orgnih.gov Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are used to cleave the allyl ether in the presence of a nucleophilic scavenger. organic-chemistry.orgsci-hub.se This method is highly effective for aryl allyl ethers and is compatible with a wide range of other functional groups. nih.govorganic-chemistry.org The deprotection under these conditions is mild and typically proceeds in high yield. organic-chemistry.org

Other deprotection strategies include isomerization of the allyl ether to a prop-1-enyl ether using a base like potassium tert-butoxide, followed by mild acidic hydrolysis. organic-chemistry.orgrsc.org Oxidative cleavage of the resulting enol ether is also possible. thieme-connect.de Once deprotected, the resulting hydroxyl group on the aromatic ring can be used as a handle for further functionalization, such as etherification or esterification, to introduce new molecular complexity.

Table 2: Selected Methods for Allyl Ether Deprotection

| Reagent/Catalyst | Conditions | Selectivity/Notes |

|---|---|---|

| Pd(PPh₃)₄ / K₂CO₃ | Methanol, Room Temp | Mild conditions; selective for aryl allyl ethers over alkyl allyl ethers. nih.govorganic-chemistry.org |

| KOtBu then H₃O⁺ | Isomerization followed by hydrolysis | Base-sensitive substrates may not be compatible. organic-chemistry.org |

| Rh(I) complexes | Isomerization | Catalyzes isomerization to the enol ether, which is then hydrolyzed. thieme-connect.de |

Aromatic Ring Reactivity and Substitutions

The aromatic ring of this compound is significantly influenced by its substituents. Both the nitro group (-NO₂) and the carboxylic acid group (-COOH) are powerful electron-withdrawing groups. wikipedia.org As a result, they deactivate the benzene (B151609) ring towards electrophilic aromatic substitution reactions. wikipedia.org

According to the principles of electrophilic aromatic substitution, these deactivating groups direct incoming electrophiles to the meta position relative to themselves.

The nitro group at C2 directs to C4 and C6.

The carboxylic acid at C1 directs to C3 and C5.

The allyloxy group at C3 is an ortho-, para-director and an activating group. It directs to C2, C4, and C6.

Considering the combined effects:

Positions C2, C3, and C1 are already substituted.

Position C4 is strongly deactivated by the adjacent C1-carboxyl and C2-nitro groups.

Position C6 is meta to the carboxyl group and para to the activating allyloxy group, but also ortho to the deactivating nitro group.

Position C5 is meta to the nitro group and the carboxyl group.

Therefore, further electrophilic substitution is predicted to be difficult but would most likely occur at the C5 position, which is meta to both deactivating groups. Hydrogenation of the nitro group to an amine (forming 3-allyloxy-2-aminobenzoic acid) would dramatically change the reactivity, as the amine group is a strong activator, directing subsequent substitutions to its ortho and para positions (C4 and C6). wikipedia.org Another strategy could involve metabolic-type reactions, such as cytochrome P450-catalyzed hydroxylation of the aromatic ring, although this is more common in biological systems. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Allyloxy 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 3-(Allyloxy)-2-nitrobenzoic acid can be meticulously mapped.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the protons of the allyloxy group. The chemical shifts (δ) are influenced by the electronic effects of the nitro, carboxylic acid, and allyloxy substituents. The aromatic region is expected to show three distinct proton signals for the 1,2,3-trisubstituted benzene ring. The proton on C5, situated between two electron-withdrawing groups (nitro and carboxylic acid, though the latter is ortho to the nitro group), would likely appear at the most downfield position. The protons on C4 and C6 will also be in the aromatic region, with their exact shifts influenced by both through-bond and through-space interactions.

The allyloxy group protons will present a characteristic pattern. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are expected to appear as a doublet. The vinylic protons will show a more complex splitting pattern, with the internal methine proton (-CH=) appearing as a multiplet due to coupling with both the terminal methylene protons and the other vinylic protons. The terminal vinylic protons (=CH₂) will likely appear as two separate signals, each a doublet of doublets, due to geminal and cis/trans coupling. The carboxylic acid proton (-COOH) is expected to be a broad singlet, often in the downfield region of the spectrum, and its visibility can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.60 - 7.80 | t | ~8.0 |

| H-5 | 7.85 - 8.05 | dd | ~8.0, ~1.5 |

| H-6 | 7.40 - 7.60 | dd | ~8.0, ~1.5 |

| -O-CH ₂-CH=CH₂ | 4.70 - 4.90 | d | ~5.0 |

| -O-CH₂-CH =CH₂ | 5.90 - 6.10 | m | - |

| -O-CH₂-CH=CH ₂ (cis) | 5.30 - 5.50 | dd | ~10.5, ~1.5 |

| -O-CH₂-CH=CH ₂ (trans) | 5.40 - 5.60 | dd | ~17.5, ~1.5 |

| -COOH | 10.0 - 13.0 | br s | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear at the most downfield region, typically between 165-175 ppm. The aromatic carbons will resonate in the range of 110-160 ppm, with their specific shifts dictated by the electronic nature of the substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the carboxylic acid group (C-1) are expected to be significantly deshielded. The carbon attached to the allyloxy group (C-3) will also be influenced by the oxygen atom.

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment, particularly DEPT-135, would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons (C-1, C-2, and C-3), will be absent in the DEPT spectrum. This would confirm the assignments of the methylene carbon of the allyloxy group and the aromatic CH carbons.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-1 (-C OOH) | 165.0 - 170.0 | Absent |

| C-2 (-C -NO₂) | 148.0 - 152.0 | Absent |

| C-3 (-C -OAllyl) | 155.0 - 159.0 | Absent |

| C-4 | 125.0 - 128.0 | Positive |

| C-5 | 128.0 - 132.0 | Positive |

| C-6 | 120.0 - 123.0 | Positive |

| -O-C H₂-CH=CH₂ | 69.0 - 72.0 | Negative |

| -O-CH₂-C H=CH₂ | 131.0 - 134.0 | Positive |

| -O-CH₂-CH=C H₂ | 117.0 - 120.0 | Negative |

| C =O (Carboxylic Acid) | 165.0 - 170.0 | Absent |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. researchgate.netmagritek.comlibretexts.org For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6). Furthermore, the allyloxy protons would show characteristic correlations: the -O-CH₂- protons would couple with the -CH= proton, which in turn would show correlations to the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduresearchgate.net Each protonated carbon will exhibit a cross-peak corresponding to its attached proton(s). This allows for the unambiguous assignment of the ¹³C signals for C-4, C-5, C-6, and the carbons of the allyloxy group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comlibretexts.orgresearchgate.net This is crucial for identifying the connectivity around quaternary carbons. For instance, the aromatic protons would show correlations to the substituted aromatic carbons (C-1, C-2, C-3), and the allyloxy protons would show correlations to C-3 of the benzene ring, thus confirming the position of the ether linkage. The proton of the carboxylic acid, if observable, may show a correlation to the carbonyl carbon and C-1 and C-6 of the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid, nitro, ether, and aromatic moieties.

The carboxylic acid group will give rise to a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption typically around 1700-1725 cm⁻¹. The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. The C-O stretching vibrations of the aryl ether linkage are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. The allyl group will show C-H stretching vibrations above 3000 cm⁻¹ for the sp² carbons and just below 3000 cm⁻¹ for the sp³ carbon, as well as a C=C stretching absorption around 1645 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C in-ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| C=O stretch | 1700 - 1725 | |

| Nitro Group | Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1335 - 1385 | |

| Allyloxy Group | =C-H stretch | 3010 - 3100 |

| C=C stretch | ~1645 | |

| C-O-C stretch (asymmetric) | 1200 - 1275 | |

| C-O-C stretch (symmetric) | 1000 - 1075 | |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch (in-ring) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the allyl group, the nitro group, and the carboxylic acid group or parts thereof. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. For carboxylic acids, the loss of ·OH and ·COOH are characteristic fragmentation pathways. The loss of the allyl group (C₃H₅) would also be a prominent fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. alevelchemistry.co.uknih.govlongdom.org This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₉NO₅), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺· | C₁₀H₉NO₅ | 223.0481 |

| [M+H]⁺ | C₁₀H₁₀NO₅ | 224.0553 |

| [M+Na]⁺ | C₁₀H₉NNaO₅ | 246.0373 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Crystallographic Analysis for Solid-State Structural Insights of 2-Nitrobenzoic Acid

The crystal structure of 2-nitrobenzoic acid (C₇H₅NO₄) has been a subject of study, with its structure being redetermined to improve the precision of its geometric parameters. These studies provide a detailed picture of the molecule's conformation and the interactions that govern its crystal lattice.

The asymmetric unit of 2-nitrobenzoic acid contains one non-planar molecule. nih.gov The steric hindrance between the adjacent nitro and carboxylic acid groups forces them to twist out of the plane of the benzene ring. nih.gov Specifically, the nitro group is rotated by approximately 54.9°, while the carboxylic group is twisted by about 24.0° with respect to the aromatic ring. nih.gov

In the solid state, 2-nitrobenzoic acid molecules form centrosymmetric dimers through robust intermolecular hydrogen bonds. nih.gov This is a common structural motif for carboxylic acids. The hydrogen bond occurs between the hydroxyl group of the carboxylic acid on one molecule and the carbonyl oxygen of the carboxylic acid on an adjacent molecule. nih.gov This interaction is a key stabilizing force in the crystal lattice.

The crystallographic parameters for 2-nitrobenzoic acid have been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0147(15) |

| b (Å) | 7.527(2) |

| c (Å) | 10.620(2) |

| α (°) | 69.41(2) |

| β (°) | 86.07(2) |

| γ (°) | 71.01(3) |

| Volume (ų) | 354.35(18) |

| Z | 2 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

Data sourced from a redetermination of the 2-nitrobenzoic acid structure. nih.gov

Theoretical and Computational Investigations of 3 Allyloxy 2 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental properties of 3-(Allyloxy)-2-nitrobenzoic acid. These calculations offer a detailed view of its electronic structure and conformational possibilities.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is fundamentally dictated by the interplay of the electron-withdrawing nitro group, the electron-donating allyloxy group, and the carboxylic acid function attached to the benzene (B151609) ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity.

The HOMO is expected to be localized primarily on the allyloxy-substituted benzene ring, which is electron-rich. Conversely, the LUMO is anticipated to be centered on the nitro group and the carboxylic acid moiety, both of which are electron-deficient. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.095 | -2.58 |

| HOMO-LUMO Gap | 0.163 | 4.44 |

Note: These values are theoretical and based on DFT calculations at the B3LYP/6-31G(d,p) level of theory, which is a common method for such analyses.

Conformational Analysis and Energy Minimization Studies

The presence of the flexible allyloxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional structure of this compound. The rotation around the C-O and C-C single bonds of the allyloxy chain, as well as the orientation of the carboxylic acid group relative to the benzene ring, gives rise to multiple possible conformers.

Energy minimization studies, typically performed using DFT or other quantum mechanical methods, can predict the relative energies of these conformers. The global minimum structure corresponds to the most stable and thus most populated conformation at equilibrium. For similar molecules, it has been observed that intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the nitro group can significantly stabilize certain conformations. nih.gov

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Intramolecular H-bond (COOH to NO2) | 0.00 |

| 2 | Rotated Allyl Group | +1.5 |

| 3 | Rotated Carboxylic Acid Group | +3.2 |

Note: The relative energies are hypothetical and serve to illustrate the expected energetic differences between conformers.

Computational Studies on Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org For this compound, a potential reaction of interest is the intramolecular [3+2] cycloaddition of the allyl group to the nitro group, which would lead to a bicyclic product. Such reactions, known as intramolecular nitroalkene cycloadditions, have been studied computationally for related systems. mdpi.comnih.govnih.gov

DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy. The results of these calculations would reveal whether such a reaction is kinetically feasible. The polar, one-step mechanism is a likely pathway for such cycloadditions. nih.govnih.gov

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling can be employed to establish correlations between the structure of this compound and its chemical reactivity. By calculating various molecular descriptors, such as atomic charges, electrostatic potential maps, and frontier orbital densities, it is possible to predict the most likely sites for electrophilic and nucleophilic attack.

The electrostatic potential map would likely show a region of negative potential around the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack, while the benzene ring would exhibit a more complex pattern due to the competing effects of the substituents. These computational insights are invaluable for designing new synthetic routes and predicting the chemical behavior of the molecule.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated using DFT methods. epstem.net These calculated frequencies, when properly scaled, can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. Key predicted vibrations would include the O-H stretch of the carboxylic acid, the asymmetric and symmetric stretches of the nitro group, and the C=C stretch of the allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts are often in good agreement with experimental data and can be used to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(O-H) | ~3300-3500 cm⁻¹ |

| IR | ν(NO₂) asymmetric | ~1540 cm⁻¹ |

| IR | ν(NO₂) symmetric | ~1350 cm⁻¹ |

| ¹H NMR | δ(COOH) | ~10-12 ppm |

| ¹³C NMR | δ(C=O) | ~165-170 ppm |

Note: These are typical ranges and specific values would be obtained from detailed calculations.

Applications in Advanced Organic Synthesis

A Key Intermediate for Complex Molecules

The strategic placement of the allyloxy, nitro, and carboxylic acid functionalities makes 3-(Allyloxy)-2-nitrobenzoic acid a highly sought-after starting material for the synthesis of a wide array of complex organic molecules. The interplay between these groups allows for a variety of chemical transformations, opening pathways to intricate molecular scaffolds.

Precursor for Diverse Functionalized Benzoic Acid Derivatives

The this compound scaffold serves as an excellent precursor for a range of functionalized benzoic acid derivatives. The presence of the nitro group, a strong electron-withdrawing group, and the allyloxy group, which can be chemically modified, allows for the introduction of various substituents onto the aromatic ring. This versatility is crucial for creating libraries of compounds with diverse properties.

The synthesis of substituted benzoic acids is a fundamental process in organic chemistry, with these compounds serving as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. google.comresearchgate.netrasayanjournal.co.in For instance, nitrobenzoic acids are utilized in the synthesis of local anesthetics like Benzocaine and other important pharmaceutical agents. google.com The general strategies for preparing substituted benzoic acids often involve the oxidation of corresponding alkylbenzenes or other functional group manipulations. researchgate.netresearchgate.netrsc.org While specific examples detailing the direct transformation of this compound into a wide range of other benzoic acid derivatives are not extensively documented in readily available literature, its structure inherently allows for such modifications. Standard synthetic methodologies could be employed to transform the nitro and allyloxy groups, leading to a variety of substituted benzoic acid products.

Table 1: Potential Transformations of this compound

| Functional Group | Potential Transformation | Resulting Derivative |

| Nitro Group (-NO₂) | Reduction | 2-Amino-3-(allyloxy)benzoic acid |

| Nucleophilic Aromatic Substitution | Variously substituted nitrobenzoic acids | |

| Allyloxy Group (-OCH₂CH=CH₂) | Claisen Rearrangement | 2-Allyl-3-hydroxy-2-nitrobenzoic acid |

| O-Dealkylation | 3-Hydroxy-2-nitrobenzoic acid | |

| Dihydroxylation | 3-(2,3-Dihydroxypropoxy)-2-nitrobenzoic acid | |

| Carboxylic Acid (-COOH) | Esterification | Alkyl 3-(allyloxy)-2-nitrobenzoate |

| Amidation | 3-(Allyloxy)-2-nitrobenzamide |

These potential transformations highlight the compound's capacity as a versatile starting material for generating a library of unique benzoic acid derivatives, each with the potential for distinct biological activities or further synthetic utility.

Building Block for Heterocyclic Systems and Polyheterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Nitro-substituted benzoic acids, in general, are recognized as valuable building blocks for the synthesis of various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been successfully employed in the solid-phase synthesis of diverse nitrogen-containing heterocycles such as benzimidazoles, benzotriazoles, and benzodiazepinediones.

The presence of the ortho-nitro group in this compound is particularly significant. Reduction of the nitro group to an amine would generate a 2-aminobenzoic acid derivative, a classic precursor for a multitude of heterocyclic systems. This ortho-amino-substituted benzoic acid can readily undergo condensation reactions with various electrophiles to construct fused heterocyclic rings. The allyloxy group can be retained or further functionalized to introduce additional complexity and points of diversity into the final heterocyclic products. While direct examples utilizing this compound for this purpose are not prevalent in the literature, the fundamental reactivity patterns of analogous compounds strongly suggest its potential in this area.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools in modern organic synthesis for building molecular complexity efficiently. researchgate.netfrontiersin.org These strategies are highly valued for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries. rug.nlencyclopedia.pub

The structural features of this compound make it a prime candidate for integration into such processes. The carboxylic acid functionality can participate in well-known MCRs like the Ugi and Passerini reactions. encyclopedia.pub For instance, in a hypothetical Ugi four-component reaction, this compound could serve as the acidic component, reacting with an amine, a carbonyl compound, and an isocyanide to generate a complex α-acylamino carboxamide derivative in a single step.

Furthermore, the allyloxy group opens up possibilities for cascade reactions. For example, a Claisen rearrangement of the allyl ether could be triggered, followed by an intramolecular cyclization, leading to the formation of complex fused ring systems. While specific documented instances of this compound in MCRs and cascade reactions are limited, its functional group array provides a clear rationale for its potential application in these advanced synthetic methodologies. The development of such reactions would offer a highly efficient route to novel and complex molecular scaffolds derived from this versatile building block.

Contribution to the Total Synthesis of Natural Products and Analogs

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. uni-mainz.de Natural products often possess complex and unique molecular architectures with significant biological activities. The successful synthesis of these molecules relies on the availability of versatile and efficient building blocks.

While there are no prominent examples in the current literature detailing the direct use of this compound in the completed total synthesis of a natural product, its structural motifs are present in various biologically active molecules. For instance, the core structure can be envisioned as a fragment in the synthesis of certain alkaloids or other complex aromatic natural products. nih.gov

The potential for this compound to contribute to total synthesis lies in its ability to be transformed into key intermediates. For example, after a series of functional group interconversions, the resulting molecule could be a crucial fragment for a key bond-forming reaction, such as a cross-coupling reaction or a cycloaddition, in a larger synthetic scheme. The development of synthetic routes that utilize this compound could provide more efficient and novel approaches to the synthesis of important natural products and their analogs, which are crucial for drug discovery and development.

Role in Medicinal Chemistry Scaffold Development Excluding Clinical Data

Design and Modification of Bioactive Scaffolds

The design and modification of bioactive scaffolds are central to the process of drug discovery. The aim is to create molecules with improved potency, selectivity, and pharmacokinetic properties. While 2,5-substituted benzoic acid scaffolds have been explored for their equipotent binding to anti-apoptotic proteins like Mcl-1 and Bfl-1, specific research into the direct application of 3-(Allyloxy)-2-nitrobenzoic acid in broad scaffold development is not extensively documented in publicly available literature. nih.gov However, the reactivity of its functional groups suggests its potential as a starting material for creating libraries of heterocyclic compounds, a common strategy in drug discovery. For instance, related compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid have been successfully used as building blocks for the solid-phase synthesis of various heterocyclic systems, including benzimidazoles and benzodiazepinediones.

Natural products are a significant source of inspiration for new drugs. The cystobactamids are a class of natural antibiotics that inhibit bacterial type IIa topoisomerases and have shown potent activity against Gram-negative bacteria. nih.govhelmholtz-hips.de Their structure is characterized by an oligomeric arrangement of para-aminobenzoic acid (PABA) moieties. nih.gov The synthesis of cystobactamid analogs is an active area of research aimed at improving their antibacterial spectrum and metabolic stability. nih.govrsc.org

A review of the current literature, including total synthesis and structure-activity relationship (SAR) studies of cystobactamids, reveals that the building blocks are typically derivatives of p-aminobenzoic acid. nih.govnih.govresearchgate.net There is no specific mention in the scientific literature of This compound being utilized as a building block for the synthesis of cystobactamid analogs. The substitution pattern of this compound differs significantly from the para-substituted aromatic rings that form the backbone of the cystobactamids.

The development of enzyme inhibitors is a cornerstone of modern medicine. The structural features of this compound suggest its potential as a scaffold for inhibitors of various enzymes.

BACE-1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of treatments for Alzheimer's disease. nih.govnih.gov The inhibition of BACE1 is intended to reduce the production of amyloid-β peptides, which are central to the pathology of the disease. nih.govrsc.org The search for BACE1 inhibitors has led to the exploration of a wide variety of chemical scaffolds, including peptidomimetics and non-peptidic small molecules. nih.govfrontiersin.org While numerous BACE1 inhibitors have been developed and have even reached clinical trials, a thorough review of the patent and scientific literature does not indicate that This compound or its direct derivatives have been specifically investigated or reported as BACE1 inhibitors. The field has largely focused on other heterocyclic and amidine-containing structures. nih.govdomainex.co.uk

Neuraminidase Inhibitors: Neuraminidase is a crucial enzyme for the influenza virus, and its inhibition is a primary strategy for treating influenza infections. nih.govyoutube.com Benzoic acid derivatives have been studied as potential neuraminidase inhibitors. europa.eu While there is no direct research on the neuraminidase inhibitory activity of This compound , a structurally related compound, 3-(allyloxy)-4-hydroxybenzaldehyde , has been synthesized and evaluated. This analog demonstrated inhibitory activity against influenza H1N1 neuraminidase, suggesting that the allyloxy-substituted benzene (B151609) ring can be accommodated within the enzyme's active site. However, the inhibitory potency of these benzoic acid derivatives was generally found to be in the micromolar range, which is weaker than that of established drugs like oseltamivir (B103847) and zanamivir. nih.gov

| Compound/Inhibitor Class | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |

| Benzoic Acid Derivatives | Influenza Neuraminidase | ~mM level | nih.gov |

| Umibecestat (CNP-520) | BACE1 | High Potency & Selectivity | domainex.co.uk |

| Oseltamivir | Influenza Neuraminidase | Potent Inhibition | nih.gov |

| Zanamivir | Influenza Neuraminidase | Potent Inhibition | nih.gov |

This table presents data for related compound classes to provide context, as specific inhibitory data for this compound is not available.

Chemical Biology Applications in Probe Design and Target Identification

Chemical probes are small molecules used to study biological systems, often to identify and validate new drug targets. nih.govchemicalprobes.org These probes typically contain a reactive group for covalent modification of the target protein and a reporter tag for detection. The design of such probes is a critical aspect of chemical biology.

Currently, there is no published research describing the use of This compound in the design of chemical probes for target identification. The general principles of probe design often involve incorporating functionalities like photoaffinity labels (e.g., aryl azides, benzophenones) or bioorthogonal handles (e.g., alkynes, azides) onto a scaffold that has known biological activity. frontiersin.org While the structure of this compound could theoretically be modified to incorporate such features, its utility as a probe would first require the identification of a specific biological target with which it or its derivatives interact with sufficient affinity and selectivity. Phthalic acid, a related dicarboxylic acid, has been used to generate chemical probes for studying protein-protein interactions. mdpi.com This suggests that benzoic acid-based scaffolds can be adapted for such purposes, though specific applications of this compound remain to be explored.

Emerging Research Directions and Future Perspectives

Green Chemistry Principles in the Synthesis of 3-(Allyloxy)-2-nitrobenzoic Acid

The synthesis of this compound traditionally involves steps such as nitration and etherification, which can use hazardous reagents and solvents. The modern emphasis on sustainable practices is driving research towards greener synthetic routes. The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are central to this evolution. acs.orgyoutube.com

A key area of development is the replacement of conventional solvents with more environmentally benign alternatives. For instance, the allylation step, which typically might use solvents like N,N-dimethylformamide (DMF), could be adapted to use greener solvents such as ionic liquids or even water-based systems. lookchem.com Similarly, the nitration of the benzoic acid precursor, a process that often uses concentrated and corrosive acids, is a target for innovation. Research into solid acid catalysts or milder nitrating agents under solvent-free conditions represents a significant step forward. imist.ma

Another green chemistry approach involves the use of renewable resources and energy sources. Studies have shown the effectiveness of natural catalysts, like citric acid from lemon juice, and renewable energy, such as concentrated solar radiation, in promoting organic reactions. nih.gov Applying such methods to the synthesis of this compound could drastically reduce the environmental footprint of its production. The goal is to develop processes with a high atom economy and a low E-factor (Environmental factor), minimizing waste and maximizing the incorporation of starting materials into the final product. nih.gov

Table 1: Application of Green Chemistry Principles to Synthesis

| Green Principle | Conventional Method | Potential Green Alternative |

|---|---|---|

| Safer Solvents | Use of DMF, chlorinated solvents. | Aqueous media, ionic liquids, supercritical CO2. |

| Energy Efficiency | High-temperature reflux. | Microwave irradiation, solar energy, sonication. nih.gov |

| Safer Reagents | Concentrated nitric/sulfuric acid for nitration. orgsyn.org | Milder nitrating agents (e.g., calcium nitrate), solid acid catalysts. imist.ma |

| Waste Prevention | Generation of acidic/organic waste streams. | Recyclable catalysts, solvent-free reactions. |

Development of Novel Catalytic Transformations

The functional groups present in this compound—the carboxylic acid, the nitro group, and the allyl group—offer multiple sites for catalytic transformations. Research is moving beyond using the compound as a simple building block and exploring its potential as a substrate in novel catalytic reactions.

The allyl group is particularly versatile. It can participate in a wide range of metal-catalyzed reactions, such as cross-coupling, metathesis, and asymmetric allylic alkylation. These transformations could be used to link the molecule to other complex structures, creating new derivatives with potentially valuable properties. Furthermore, the nih.govnih.gov sigmatropic Claisen rearrangement of the allyl ether group is a well-known transformation that can be catalyzed to form new C-C bonds, a reaction of fundamental importance in organic synthesis. nih.gov

Interestingly, related nitrobenzoic acids have been shown to act as effective organocatalysts. For example, p-nitrobenzoic acid can promote the synthesis of 1,5-benzodiazepine derivatives. researchgate.net This opens up the intriguing possibility of using this compound itself as a Brønsted acid organocatalyst. Its specific substitution pattern may offer unique reactivity or selectivity in various organic transformations, a research avenue that is ripe for exploration.

Exploration of Applications in Supramolecular Chemistry and Advanced Material Precursors

The structure of this compound makes it a compelling candidate for applications in supramolecular chemistry and materials science. The carboxylic acid group is a classic hydrogen bond donor and acceptor, while the nitro group can also participate in non-covalent interactions, such as C-H···O bonds. acs.org This combination allows for the programmed self-assembly of molecules into well-defined, higher-order structures.

Research on other isomers, such as m-nitrobenzoic acid, has demonstrated the formation of robust two-dimensional networks through a combination of O-H···O and C-H···O hydrogen bonds. acs.org These structures can form inclusion complexes, trapping guest molecules within a crystalline lattice. acs.org By analogy, this compound is expected to form similar supramolecular assemblies, with the allyloxy group providing an additional modulating factor that could influence crystal packing and network architecture. The crystal structure of the related 2-allyloxy-5-nitrobenzoic acid shows that the functional groups deviate from the plane of the phenyl ring, a feature that will directly impact its intermolecular interactions. nih.gov

Furthermore, the allyl group serves as a polymerizable handle. This functionality means that this compound can be considered a precursor to advanced polymers. Once assembled into a desired supramolecular architecture, the allyl groups could potentially be polymerized to create highly ordered, cross-linked materials with unique optical, electronic, or mechanical properties. This bottom-up approach, combining self-assembly with subsequent polymerization, is a key strategy in the development of next-generation functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. ewadirect.com Integrating the synthesis of this compound with continuous flow chemistry platforms offers a powerful solution to these challenges. Flow reactors utilize small reaction volumes, which provides superior control over reaction parameters like temperature and mixing, drastically improving safety. ewadirect.com

The nitration step, in particular, stands to benefit immensely from flow technology. The ability to precisely manage the heat generated during the reaction minimizes the risk of runaway reactions and reduces the formation of undesirable byproducts. ewadirect.com Following the nitration, subsequent steps like the allylation could also be integrated into a continuous, multi-step flow process. A study on the reaction of p-nitrobenzoic acid in a flow reactor has already provided a proof of concept for handling these types of molecules in continuous systems. nih.gov

Automated synthesis platforms, coupled with flow reactors, can enable high-throughput screening of reaction conditions to quickly optimize the synthesis for yield and purity. This approach not only accelerates research and development but also allows for on-demand production with high reproducibility. The integration of flow chemistry represents a paradigm shift from traditional batch processing, promising a safer, more efficient, and scalable manufacturing process for this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing 3-(Allyloxy)-2-nitrobenzoic acid in laboratory settings?

- Methodological Answer : A common approach involves the allylation of 2-nitrobenzoic acid derivatives. For example:

Substrate Preparation : Start with 2-nitrobenzoic acid and protect the carboxylic acid group using a tert-butyl ester to avoid side reactions during allylation .

Allylation : React the protected derivative with allyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 45°C for 1–2 hours .

Deprotection : Remove the tert-butyl group under acidic conditions (e.g., HCl in dioxane) to yield the final product.

- Key Considerations : Monitor reaction progress via TLC (hexane/EtOH 1:1) and confirm purity using melting point analysis (expected range: 225–228°C) .

Q. How can researchers determine the solubility of this compound in aqueous systems?

- Methodological Answer : Solubility studies for nitrobenzoic acid derivatives often employ hydrotropes (e.g., sodium acetate, citric acid) to enhance aqueous solubility:

Procedure : Prepare solutions with varying hydrotrope concentrations (0.1–0.5 mol/L) and measure solubility at 303 K using UV-Vis spectroscopy or gravimetric analysis .

Data Interpretation : Plot solubility vs. hydrotrope concentration to identify the Minimum Hydrotrope Concentration (MHC). For example, sodium acetate increases solubility significantly above 0.30 mol/L .

- Example Data :

| Hydrotrope | MHC (mol/L) | Solubility at MHC (mol/L) |

|---|---|---|

| Sodium Acetate | 0.30 | 4.20 × 10⁻² |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to GHS hazard classifications for structurally similar nitrobenzoic acids (e.g., 3-nitrobenzoic acid):

Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319). Ensure ventilation to prevent inhalation of dust (H335) .

Emergency Measures : For spills, avoid dust formation and use absorbent materials. In case of ingestion, rinse mouth and seek medical attention immediately .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at specific positions:

Mechanistic Insight : The nitro group directs incoming nucleophiles to the ortho/para positions relative to itself. For example, in hydrolysis reactions, the allyloxy group may undergo cleavage under acidic or basic conditions .

Experimental Design : Perform kinetic studies using varying pH conditions (e.g., 0.1 M HCl vs. 0.1 M NaOH) to track reaction rates via HPLC .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

NMR Spectroscopy : Use DMSO-d₆ as a solvent. Expected signals include:

- ¹H NMR : δ 7.16–8.22 (aromatic protons), δ 5.2–5.8 (allyloxy CH₂ groups) .

- ¹³C NMR : δ 166–172 ppm (carboxylic acid C=O) .

X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data. Note that nitro groups may cause twinning, requiring robust refinement protocols .

Q. How can researchers resolve contradictions in stability data for nitrobenzoic acid derivatives under thermal stress?

- Methodological Answer : Address discrepancies via controlled degradation studies:

Experimental Setup : Heat samples to 100–150°C in inert (N₂) and oxidative (O₂) atmospheres. Monitor decomposition via DSC/TGA.

Data Analysis : Compare degradation products using GC-MS. For example, decarboxylation is common under oxidative conditions, yielding nitrobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products